molecular formula C25H25N3O3S2 B2788747 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-95-9

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2788747
CAS No.: 362501-95-9
M. Wt: 479.61
InChI Key: XORVFAKUMKUSFA-UHFFFAOYSA-N
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Description

The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative featuring a fused bicyclic core (6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one) with a 4-ethoxyphenyl group at position 3 and a thioether-linked dihydroquinoline moiety. Its molecular complexity arises from the combination of a rigid heterocyclic core, a lipophilic ethoxyphenyl substituent, and a flexible thioether-dihydroquinoline side chain, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-2-31-19-11-9-18(10-12-19)28-24(30)23-20(13-15-32-23)26-25(28)33-16-22(29)27-14-5-7-17-6-3-4-8-21(17)27/h3-4,6,8-12H,2,5,7,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORVFAKUMKUSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs. Its biological activity is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Structural Overview

The compound features a thieno[3,2-d]pyrimidine backbone, which is known for its diverse biological activities. The presence of a dihydroquinoline moiety and an ethoxyphenyl group enhances its potential for interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of 3,4-dihydroquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often inhibit key signaling pathways involved in cell proliferation and survival.

CompoundActivityIC50 (µM)Reference
3cAnticancer (various lines)Low micromolar
47fColon carcinoma (HCT-116)6.2
47eBreast cancer (T47D)27.3

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes involved in critical cellular processes. For example, compounds with similar thieno[3,2-d]pyrimidine frameworks have shown to inhibit p38 MAP kinase, which is implicated in inflammatory responses and cancer progression.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Binding : Interaction with active sites of target enzymes.
  • Receptor Modulation : Alteration of receptor signaling pathways related to growth and apoptosis.

Molecular docking studies indicate that the compound may exhibit high binding affinity towards specific targets, which could be further validated through experimental assays.

Case Studies

  • Synthesis and Testing : A series of derivatives were synthesized and screened for biological activity. Notably, compounds derived from the thieno[3,2-d]pyrimidine structure exhibited promising anticancer activities in vitro.
  • Molecular Docking Studies : Computational studies have shown that the compound binds effectively to the active sites of various enzymes, suggesting a mechanism for its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs like thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, ), where the sulfur and nitrogen positions in the fused ring differ.

Substituent Analysis

Table 1: Substituent and Molecular Property Comparison
Compound Name Core Structure Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Features
Target Compound 6,7-dihydrothieno[3,2-d]pyrimidinone 4-ethoxyphenyl N/A (6,7-dihydro) Not provided Enhanced rigidity, lipophilicity
Compound from thieno[3,2-d]pyrimidinone ethyl 4-methylphenyl 475.6 Higher steric bulk at position 7
Compound 16 ( ) thieno[3,4-d]pyrimidinone Not specified Not specified Not provided Altered ring electronics
Compound 17 ( ) chromen-2-one 5-phenylthiazolo[5,4-d]isoxazol-6-ylamino N/A Not provided Distinct scaffold (chromenone)
Key Observations:

Position 7 Modifications : The 6,7-dihydro feature in the target compound reduces aromaticity, possibly enhancing solubility relative to the 4-methylphenyl-substituted analog in .

Scaffold Differences: Compound 17 (chromenone core) represents a divergent structural class, likely targeting different biological pathways compared to thienopyrimidinones .

Implications for Further Research

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